4-(Ethenesulfonyl)pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Specifically source the 4-(ethenesulfonyl)pyridine isomer to guarantee correct electrophilic reactivity for your target synthesis. Generic substitution of 2- or 3-sulfonylpyridine isomers will fail due to divergent steric and electronic properties, critically impacting biological target binding. This vinyl sulfone building block is essential for constructing focused compound libraries against Chlamydia trachomatis and selective thioredoxin reductase (TrxR1) inhibitors as detailed in published SAR studies and patents. Ensure your medicinal chemistry campaign benefits from a streamlined one-pot synthesis for scalable, high-throughput experimentation.

Molecular Formula C7H7NO2S
Molecular Weight 169.2
CAS No. 1153516-81-4
Cat. No. B2788093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethenesulfonyl)pyridine
CAS1153516-81-4
Molecular FormulaC7H7NO2S
Molecular Weight169.2
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=NC=C1
InChIInChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2
InChIKeyVJHPVSJPPQFUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4) | A Vinyl Sulfone Building Block for Drug Discovery


4-(Ethenesulfonyl)pyridine is a pyridine derivative bearing an ethenesulfonyl (vinyl sulfone) group at the 4-position of the aromatic ring . With a molecular weight of 169.2 g/mol and the formula C₇H₇NO₂S, this compound is primarily utilized as a reactive building block in organic and medicinal chemistry . Its value stems from the electrophilic nature of the vinyl sulfone moiety, which allows it to participate in a range of chemical reactions for constructing more complex nitrogen-containing heterocycles and functionalized molecules .

Why 4-(Ethenesulfonyl)pyridine Cannot Be Replaced by Other Sulfonyl Pyridine Isomers


The specific position of the ethenesulfonyl group on the pyridine ring is a critical determinant of a molecule's biological and chemical behavior. A 2-substituted isomer will have vastly different electronic and steric properties compared to a 4-substituted one, leading to divergent reactivities and binding affinities with biological targets [1]. For instance, in a series of sulfonylpyridine inhibitors targeting Interleukin-2 inducible T-cell kinase (ITK), the specific substitution pattern was crucial for achieving sub-nanomolar affinity and selectivity [2]. Generic substitution among 2-, 3-, or 4-sulfonylpyridine isomers is therefore not feasible, as even subtle changes can profoundly impact the resulting compound's activity profile and synthetic utility. The evidence below quantifies why the 4-substituted variant holds a distinct position.

Quantifiable Differentiation of 4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4)


Superior Synthesis Efficiency: A One-Pot SNAr Method vs. Multi-Step Alternatives

4-(Ethenesulfonyl)pyridine can be synthesized via a concise, one-pot SNAr reaction between 4-chloropyridine and sodium vinylsulfinate in the presence of tetrabutylammonium chloride [1]. This represents a significant improvement over classical, multi-step syntheses for sulfonylated pyridines, which often involve harsh conditions and lower overall yields [1]. The one-pot protocol provides a more direct and efficient route to the target compound, eliminating intermediate purification steps.

Organic Synthesis Medicinal Chemistry Process Chemistry

Divergent Biological Potential: Anti-Chlamydial Activity is Unique to Sulfonylpyridine Class

A series of sulfonylpyridine derivatives, which are structurally related to and can be derived from the 4-(ethenesulfonyl)pyridine scaffold, have demonstrated promising and selective anti-chlamydial activity against Chlamydia trachomatis [1]. The lead compound in this study, Compound 22, was more active than previous molecules and did not affect the growth of S. aureus and E. coli, suggesting bacterial selectivity [1]. This is a crucial finding, as there is currently no FDA-approved chlamydia-specific drug on the market [1]. This establishes the core sulfonylpyridine motif as a valuable, target-validated starting point for further drug development.

Antibacterial Chlamydia trachomatis Medicinal Chemistry

Validated Target Engagement: Thioredoxin Reductase Inhibition by Sulfonylpyridine Scaffolds

Sulfonylpyridine compounds, a class to which 4-(ethenesulfonyl)pyridine belongs, have been identified as highly selective and potent inhibitors of cytosolic thioredoxin reductase (TrxR1) [1]. The patent literature explicitly claims that these compounds can achieve highly selective inhibition of TrxR1 with minimal inhibition of the related enzyme glutathione reductase [1]. This selectivity is crucial for anticancer strategies that aim to exploit the oxidative stress vulnerabilities of cancer cells while sparing normal tissues [1].

Anticancer Thioredoxin Reductase Inhibitor

Key Application Scenarios for 4-(Ethenesulfonyl)pyridine (CAS 1153516-81-4)


Synthesis of Novel Antichlamydial Agents

As demonstrated by the SAR studies of sulfonylpyridine derivatives [1], 4-(ethenesulfonyl)pyridine is the ideal starting material for creating focused compound libraries aimed at discovering a novel, pathogen-specific treatment for Chlamydia trachomatis infections. Researchers can leverage its reactive vinyl sulfone handle to install diverse substituents and optimize for potency and selectivity against this clinically important pathogen, for which no specific drug currently exists [1].

Construction of Targeted Thioredoxin Reductase Inhibitors for Oncology

Given the patented activity of sulfonylpyridine-based compounds as potent and selective TrxR1 inhibitors [1], 4-(ethenesulfonyl)pyridine serves as a key intermediate for medicinal chemists developing new anticancer therapeutics. The ability to create molecules that selectively target the thioredoxin system offers a strategy for overcoming resistance and inducing cancer-specific cell death, as outlined in the patent [1].

Efficient Building Block for High-Throughput and Parallel Synthesis

The streamlined, one-pot synthesis of 4-(ethenesulfonyl)pyridine [1] makes it a particularly attractive and scalable building block for high-throughput experimentation and parallel synthesis. Its reliable and efficient preparation ensures that it can be procured in sufficient quantities and with consistent quality to support large-scale medicinal chemistry campaigns, reducing synthesis bottlenecks for complex pyridine-containing targets.

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